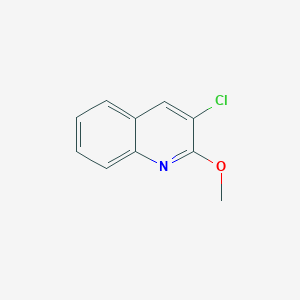
Quinoline, 3-chloro-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-chloro-2-methoxy-, is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . It is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula .Chemical Reactions Analysis
Quinoline undergoes nucleophilic and electrophilic substitution reactions . For example, 3- (2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3- (2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It exhibits chemical reactivity similar to the benzene and pyridine ring system .科学的研究の応用
Antimicrobial Activity
- Quinoline derivatives, including 3-chloro-2-methoxyquinoline, show promising antimicrobial activity. Some derivatives have been synthesized and evaluated against various bacterial and fungal strains, exhibiting moderate to high effectiveness (El-Gamal, Hagrs, & Abulkhair, 2016).
Antimalarial and Antioxidant Properties
- Novel quinoline-based chalcones, including those with methoxy substitutions, have been synthesized and demonstrated significant antimalarial, anti-inflammatory, antioxidant, and antidiabetic activities. Some compounds even outperformed standard drugs in these roles (Peerzade, Jadhav, & Bhosale, 2020).
Chemical Synthesis and Applications
- 3-Chloro-2-methoxyquinoline is utilized in the synthesis of various chemical compounds. It has been used in the preparation of different quinoline derivatives, highlighting its versatility in chemical synthesis (Patrick, Rogers, & Gorrell, 2002).
Antibacterial Activity
- Synthesized quinoline derivatives, including those with a 3-chloro-2-methoxy component, have shown potent antibacterial activities against multiple bacterial strains, suggesting their potential in developing new antibacterial agents (Singh et al., 2010).
Pharmaceutical Intermediates
- Quinoline derivatives, such as 3-chloro-2-methoxyquinoline, are important intermediates in the pharmaceutical industry for the production of various active compounds. Their synthesis and modification are key for drug development (Wang et al., 2018).
Corrosion Inhibition
- Quinoline derivatives, including those with methoxy and chloro substituents, are effective as anticorrosive materials. They form stable chelating complexes with metallic surfaces, making them suitable for corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial Screening
- 3-Chloro-2-methoxyquinoline-based compounds have been assessed for their antimicrobial properties against a variety of microbes, showing promising results in this field (Khunt, Datta, & Parikh, 2002).
Synthesis of Pharmaceutically Active Compounds
- 3-Chloro-2-methoxyquinoline is used in the synthesis of various pharmaceutically active compounds, demonstrating its significant role in the development of new pharmaceuticals (Bänziger et al., 2000).
Inhibition of Enzymatic Activity
- Quinoline derivatives have been shown to inhibit certain enzymes, such as Src kinase, suggesting their potential use in targeting specific biochemical pathways in disease treatment (Boschelli et al., 2003).
Fluorescent Probes for Biological Studies
- Quinoline derivatives have been developed as fluorescent probes for selective detection in biological applications, such as in living cells. Their ability to detect specific molecules like glutathione highlights their utility in bioimaging and diagnostics (Mani et al., 2020).
作用機序
将来の方向性
There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs . The primary focus of this review is to highlight the routes to synthesizing functionalized quinoline derivatives . This was achieved using updated literature, stating the biological activities and mechanisms through which these compounds administer relief .
特性
IUPAC Name |
3-chloro-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHYJGSUSUAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

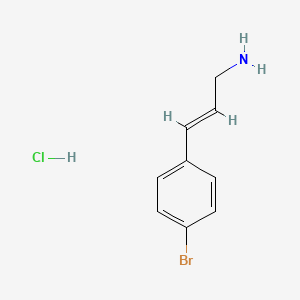
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
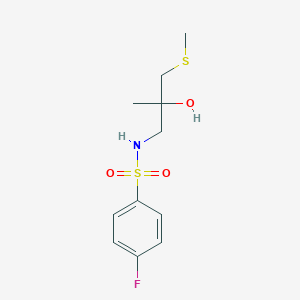
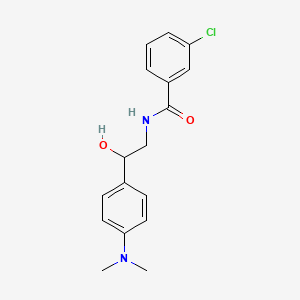
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)

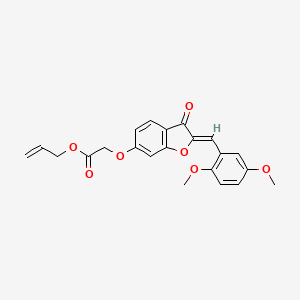
![ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3015842.png)
![N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B3015844.png)
![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)
![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)
